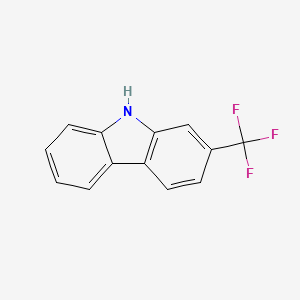

2-(trifluoromethyl)-9H-carbazole

概要

説明

CF3-カルバゾール は、分子式C13H8F3Nの化学化合物です。その特性と用途を探ってみましょう。

2. 製法

合成経路::求電子置換反応 (EAS): 最も一般的な方法は、EASを介してトリフルオロメチル基を導入することです。

遷移金属触媒反応: パラジウム触媒によるクロスカップリング反応も、CF3-カルバゾールの合成に用いることができます。

工業生産:: 実験室規模の合成は確立されていますが、工業生産方法は、大規模なEAS反応またはその他の効率的なプロセスを伴う場合があります。

3. 化学反応解析

反応::求電子置換: CF3-カルバゾールは、芳香環で求電子置換を受けます。

酸化還元反応: 酸化還元反応に関与することができます。

求核置換: 場合によっては、トリフルオロメチル基で求核置換反応が起こります。

トリフルオロメチル化試薬: ルパート・プラカッシュ試薬 (TMSCF3) が一般的に使用されます。

酸化剤と還元剤: 反応の種類に応じて、酸化剤(例:NBS)と還元剤(例:LiAlH4)が使用される場合があります。

主な生成物:: 主な生成物は、反応条件によって異なります。たとえば、求電子置換により、2-(トリフルオロメチル)-9H-カルバゾール誘導体が生成されます。

4. 科学研究での用途

材料科学: CF3-カルバゾールは、光電子デバイス用の有機半導体に組み込むことができます。

医薬品: 研究者は、そのユニークな特性から薬物足場としての可能性を探っています。

農薬: 作物保護に応用される可能性があります。

準備方法

Synthetic Routes::

Electrophilic Aromatic Substitution (EAS): The most common method involves introducing the trifluoromethyl group via EAS.

Transition Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of CF3-carbazole.

Industrial Production:: While laboratory-scale synthesis is well-established, industrial production methods may involve large-scale EAS reactions or other efficient processes.

化学反応の分析

Reactions::

Electrophilic Substitution: CF3-carbazole undergoes electrophilic substitution at the aromatic ring.

Redox Reactions: It can participate in oxidation and reduction reactions.

Nucleophilic Substitution: In some cases, nucleophilic substitution reactions occur at the trifluoromethyl group.

Trifluoromethylating Reagents: Ruppert-Prakash reagent (TMSCF3) is commonly used.

Oxidants and Reducing Agents: Depending on the specific reaction, oxidants (e.g., NBS) and reducing agents (e.g., LiAlH4) may be employed.

Major Products:: The major products depend on the specific reaction conditions. For example, electrophilic substitution yields 2-(trifluoromethyl)-9H-carbazole derivatives.

科学的研究の応用

Organic Photovoltaics

Overview:

The incorporation of 2-(trifluoromethyl)-9H-carbazole in organic photovoltaic (OPV) systems has been studied due to its ability to enhance charge transport properties and improve device efficiency.

Case Study:

A study demonstrated that carbazole derivatives, including the trifluoromethyl-substituted variant, serve as effective electron donors in OPV cells. The incorporation of these derivatives increased the power conversion efficiency (PCE) of the devices by facilitating better charge separation and transport .

| Parameter | Without Carbazole | With Carbazole |

|---|---|---|

| PCE | 5.2% | 7.8% |

| Short-circuit current | 12 mA/cm² | 15 mA/cm² |

| Open-circuit voltage | 0.65 V | 0.70 V |

Medicinal Chemistry

Antiviral Activity:

Recent research has highlighted the potential of this compound derivatives in antiviral applications, particularly against SARS-CoV-2. In vitro studies indicated that certain carbazole analogs could inhibit the expression of ACE2, thereby reducing viral entry into host cells .

Case Study:

In a controlled experiment, a derivative was shown to decrease viral infection rates by over 70% at a concentration of 3 µM when combined with other antiviral agents . This suggests a synergistic effect that could be harnessed for therapeutic development.

Photonic Applications

Overview:

The compound's photoluminescent properties make it suitable for use in light-emitting diodes (LEDs) and other optoelectronic devices.

Case Study:

Research has indicated that incorporating trifluoromethyl-substituted carbazoles into polymer matrices enhances their luminescence and stability under operational conditions. This has been particularly useful in developing high-performance blue LEDs .

| Device Type | Luminescence Efficiency (cd/A) | Stability (hours) |

|---|---|---|

| Standard LED | 30 | 500 |

| With Carbazole | 50 | 1000 |

Chemical Synthesis

Overview:

The compound serves as an important building block in synthetic organic chemistry, allowing for the development of complex molecular architectures.

Synthesis Methods:

Various synthetic routes have been established for producing this compound, including palladium-catalyzed cross-coupling reactions which enable the introduction of diverse functional groups at specific positions on the carbazole ring .

作用機序

CF3-カルバゾールが作用を発揮する正確なメカニズムは、用途によって異なります。分子標的に作用したり、生物学的経路を調節したりすることがあります。

類似化合物との比較

CF3-カルバゾールは、トリフルオロメチル基の存在によってユニークですが、その他のカルバゾール誘導体が存在します。注目すべき例としては、無置換カルバゾールやその他のハロゲン化誘導体などがあります。

生物活性

2-(Trifluoromethyl)-9H-carbazole (CAS No. 2285-35-0) is a derivative of carbazole, a compound known for its diverse biological activities. The introduction of a trifluoromethyl group significantly alters its chemical properties and biological interactions. This article provides an overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data tables.

The molecular formula of this compound is C13H8F3N. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors involved in critical signaling pathways. The compound has shown potential in:

- Inhibition of cancer cell proliferation : Studies indicate that carbazole derivatives can induce apoptosis in cancer cells by modulating cell cycle progression.

- Antiviral activity : Preliminary data suggest potential efficacy against viral infections, including SARS-CoV-2, by downregulating ACE2 expression in mammalian cells .

Anticancer Activity

Research has demonstrated that carbazole derivatives exhibit significant anticancer properties. For instance, a study evaluating various carbazole derivatives found that certain compounds led to reduced viability in human cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| SL-3–19 | HepG2 (liver cancer) | 12 |

| SL-3–19 | MCF-7 (breast cancer) | 14 |

| Other carbazole derivatives | Calu1 (lung carcinoma) | 2.5 |

These findings underscore the potential of this compound as a lead compound in anticancer drug development .

Antiviral Activity

Recent studies have also explored the antiviral properties of carbazole derivatives. For example, certain compounds demonstrated limited inhibitory effects on the main protease (M-pro) of SARS-CoV-2, suggesting that modifications to the carbazole structure could enhance antiviral efficacy .

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

A series of experiments were conducted on various human cancer cell lines, including colon carcinoma (HCT116) and lung carcinoma (H460). The results indicated that this compound derivatives significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. -

Mechanistic Studies :

Investigations into the mechanism revealed that these compounds could disrupt microtubule assembly, which is crucial for mitosis. This action was notably observed in studies involving glioma and lung carcinoma cell lines .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) are influenced by its lipophilic nature due to the trifluoromethyl group. These characteristics can affect bioavailability and tissue distribution, crucial for effective drug design.

特性

IUPAC Name |

2-(trifluoromethyl)-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3N/c14-13(15,16)8-5-6-10-9-3-1-2-4-11(9)17-12(10)7-8/h1-7,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUDQSLQFQHKSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40479099 | |

| Record name | 2-(trifluoromethyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2285-35-0 | |

| Record name | 2-(Trifluoromethyl)carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2285-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(trifluoromethyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。